molecular formula C22H25N3O2 B5518708 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide

Cat. No. B5518708
M. Wt: 363.5 g/mol
InChI Key: JCNNRGUYIQODAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-component reactions that allow for the efficient formation of complex molecules. For example, a one-pot, four-component reaction has been utilized to synthesize derivatives involving condensation processes under specific conditions, highlighting the synthesis's efficiency and simplicity (Thirupaiah Bade & R. R. Vedula, 2015). Such methodologies underscore the potential approaches for synthesizing compounds like 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide.

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray crystallography, revealing intricate details about molecular conformation and intermolecular interactions. For instance, studies have shown that hydrogen bonding and π-π interactions play significant roles in stabilizing the crystal structure of related molecules (K. Kranjc et al., 2012). These findings suggest that 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide may exhibit similar structural features.

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can vary widely, depending on the functional groups present. Some reactions may involve the formation or cleavage of bonds under specific conditions, influencing the compound's chemical behavior and reactivity. The synthesis processes and resulting structures of pyrazole derivatives indicate a broad range of chemical properties that could be expected from 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide.

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments. While specific data on 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide is not available, related studies on pyrazole derivatives provide insights into their thermal stability and solubility characteristics (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, pH stability, and potential for chemical transformations, are essential for applications in synthesis and drug development. While the exact chemical behavior of 3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide remains to be fully characterized, analogous compounds have been shown to participate in various chemical reactions, offering a glimpse into possible reactivities and applications (A. Saeed et al., 2020).

Scientific Research Applications

Antiviral and Antimicrobial Applications

A study has detailed a novel route for synthesizing benzamide-based 5-aminopyrazoles, demonstrating significant anti-influenza A virus (subtype H5N1) activity. This approach highlights the potential use of related compounds in developing antiviral therapies, particularly against bird flu influenza (H5N1), with some compounds achieving viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020). Additionally, another study synthesizes derivatives that showed promising antibacterial activity against pathogens like S. aureus and E. coli, indicating their potential in addressing antibiotic resistance (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Synthesis and Characterization of Novel Compounds

Research on the synthesis of novel compounds like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate showcases the structural diversity achievable with benzamide derivatives. These studies often explore the chemistry underlying the formation of such compounds, including their regioselectivity and potential for forming stable crystalline structures (Kranjc, Kočevar, & Perdih, 2011).

Antitumor and Cytotoxicity Studies

Several synthesized benzamide derivatives have been evaluated for their antitumor activities. For instance, novel series of 2-azetidinone derivatives integrated with various moieties have shown considerable in vitro antimicrobial screening, hinting at their potential use in cancer therapy (Mahapatra, Paidesetty, Bishoyi, & Padhy, 2022). Another study highlights the synthesis of N-heteroaryl substituted gallamide derivatives, emphasizing their antibacterial efficacy and potential in drug development (Bade & Vedula, 2015).

Material Science and Chemical Synthesis

Research into the novel and green synthesis of kojic acid derivatives in ionic liquids points towards environmentally friendly methodologies in chemical synthesis, offering operational simplicity and high yields (Li, Jiang, Wang, Du, & Wang, 2013). This approach not only emphasizes sustainability in chemical processes but also the versatility of benzamide derivatives in synthesizing a wide array of chemical entities.

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-22(2,27)12-11-16-7-6-10-18(13-16)21(26)23-15-19-14-20(25-24-19)17-8-4-3-5-9-17/h3-10,13-14,27H,11-12,15H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNNRGUYIQODAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC(=NN2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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